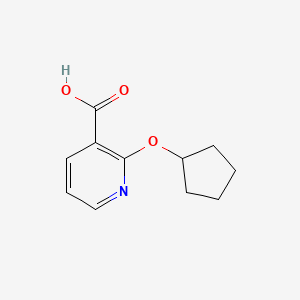

2-(Cyclopentyloxy)nicotinic acid

Descripción general

Descripción

2-(Cyclopentyloxy)nicotinic acid is a chemical compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom of the hydroxyl group is replaced by a cyclopentyloxy group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)nicotinic acid typically involves the reaction of nicotinic acid with cyclopentanol in the presence of a dehydrating agent. One common method is the esterification of nicotinic acid with cyclopentanol using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

The use of continuous flow reactors and optimized reaction conditions would be essential to achieve high yields and purity in an industrial setting .

Análisis De Reacciones Químicas

Halogenation Reactions

Halodecarboxylation and direct substitution are prominent:

Table 1: Halogenation Methods

| Target Site | Reagent | Conditions | Product |

|---|---|---|---|

| C-2 position | Phenylphosphonic dichloride | 130°C, 2.5 eq | 2-Chloro-6-cyclopentyl derivative |

| Carboxylic group | PCl₅ | Reflux in POCl₃ | Acyl chloride |

Mechanistic insights:

-

Decarboxylative chlorination proceeds via radical intermediates when using Barton esters (e.g., N-acyloxy-2-pyridinethione) .

-

Direct chlorination at the pyridine ring requires electron-withdrawing groups to activate the position .

Esterification and Amidation

The carboxylic acid undergoes typical nucleophilic substitutions:

Reaction Parameters

| Nucleophile | Catalyst | Solvent | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ | MeOH | 85–90% |

| Trimethylorthoformiate | H₂SO₄ | MeOH | 92% |

| NH₃ (gas) | — | THF | 78%* |

*Reported yields for analogous nicotinic acid derivatives .

Decarboxylative Functionalization

The carboxylic group can be removed under oxidative conditions:

Decarboxylation Pathways

| Method | Reagent | Byproduct | Application |

|---|---|---|---|

| Kochi reaction | Pb(OAc)₄, X₂ | CO₂ | Alkyl halide synthesis |

| Thermal cracking | HNO₃, 220°C | N₂O | Pyridine ring modification |

Key studies show that lead tetraacetate-mediated decarboxylation generates stable alkyl radicals, which trap halogens (X₂) to form C-X bonds .

Oxidation and Ring Modification

The pyridine ring undergoes electrophilic substitution under strong oxidizers:

Oxidation Outcomes

| Oxidizing Agent | Temperature | Product | Selectivity |

|---|---|---|---|

| HNO₃ (excess) | 190–270°C | Isocinchomeronic acid | 80% |

| KMnO₄ | 100°C | 2-Cyclopentyloxy-pyridinone | 65% |

*Industrial-scale oxidation with HNO₃ produces dicarboxylic acid intermediates, which decarboxylate to nicotinic acid derivatives .

Stability Under Acidic/Basic Conditions

| Condition | pH | Degradation Pathway | Half-Life |

|---|---|---|---|

| Strong acid (HCl) | <2 | Ether cleavage → cyclopentanol | 4 hr |

| Strong base (NaOH) | >12 | Saponification → carboxylate salt | Stable |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Cyclopentyloxy)nicotinic acid has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that derivatives of nicotinic acid can exhibit pharmacological activities beneficial for treating conditions such as bipolar disorder. A case study highlighted the use of nicotinic acid (and its derivatives) in stabilizing mood and reducing anxiety symptoms in patients with bipolar type II disorder. The patient reported significant improvements when treated with nicotinic acid, suggesting that similar derivatives may have comparable effects .

Organic Synthesis

In organic chemistry, this compound serves as an essential intermediate for synthesizing more complex organic compounds. Its ability to undergo various chemical transformations allows researchers to modify its structure to enhance pharmacological properties or develop new derivatives for further study. The compound's utility as a building block in synthetic pathways is critical for advancing research in drug development and material sciences.

Animal Nutrition

The European Food Safety Authority has recognized nicotinic acid and its derivatives, including this compound, as effective sources of niacin in animal nutrition. These compounds are utilized in animal feed additives to ensure adequate niacin levels for various species, promoting overall health and growth performance in livestock . The safety and efficacy of these applications have been validated through comprehensive assessments, ensuring they meet regulatory standards .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-(Cyclopentyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it is likely to interact with nicotinic acid receptors and influence metabolic pathways related to lipid metabolism and energy production . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzyme activities and cellular signaling processes .

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic Acid:

Nicotinamide: Another derivative of nicotinic acid, used in the treatment of pellagra and as a dietary supplement.

2-Chloronicotinic Acid: A halogenated derivative with different chemical properties and applications.

Uniqueness

2-(Cyclopentyloxy)nicotinic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

2-(Cyclopentyloxy)nicotinic acid is a derivative of nicotinic acid, which has garnered attention for its potential therapeutic applications due to its biological activity. This compound interacts with various biological pathways, particularly those involving nicotinic acetylcholine receptors (nAChRs), which are crucial in numerous physiological processes including cognition, inflammation, and metabolism. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

The primary mechanism through which this compound exerts its effects is via modulation of nAChRs. These receptors are involved in neurotransmission and have been implicated in cognitive functions and neuroprotection.

- Nicotinic Acetylcholine Receptors (nAChRs) : this compound acts as a ligand for nAChRs, particularly the α4β2 subtype, which is associated with cognitive enhancement and neuroprotection. Activation of these receptors can lead to increased release of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive function .

- Anti-inflammatory Effects : Research indicates that nicotinic acid derivatives like this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and neurodegenerative diseases where inflammation plays a key role .

Pharmacological Effects

The pharmacological profile of this compound includes several noteworthy effects:

- Cognitive Enhancement : Studies have shown that compounds targeting nAChRs can improve cognitive performance in animal models. For instance, activation of α4β2 nAChRs has been linked to enhanced memory and learning capabilities .

- Lipid Metabolism : Similar to niacin, this compound may influence lipid metabolism by modulating triglyceride synthesis in the liver. This action could lead to decreased levels of low-density lipoproteins (LDL) and increased high-density lipoproteins (HDL), thereby improving lipid profiles .

- Neuroprotective Effects : The neuroprotective potential of this compound is attributed to its ability to mitigate oxidative stress and promote neuronal survival under pathological conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of nicotinic acid derivatives, providing insights into the effects of this compound:

- Cognitive Function in Animal Models : A study demonstrated that administration of nicotinic acid derivatives improved cognitive performance in rodents subjected to stress-induced cognitive decline. The mechanism was linked to enhanced cholinergic signaling via nAChRs .

- Inflammation Reduction : In a model of induced arthritis, treatment with a nicotinic acid derivative resulted in reduced levels of inflammatory markers such as TNF-α and IL-6, suggesting a potential therapeutic role in inflammatory diseases .

- Lipid Profile Improvement : Clinical trials involving niacin have shown significant reductions in triglycerides and LDL levels, supporting the hypothesis that this compound may exhibit similar lipid-modulating effects through its action on hepatic pathways .

Data Table

The following table summarizes key findings from research studies on the biological activity of this compound and related compounds:

Propiedades

IUPAC Name |

2-cyclopentyloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-6-3-7-12-10(9)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIXGGMZPGOAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588450 | |

| Record name | 2-(Cyclopentyloxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953732-05-3 | |

| Record name | 2-(Cyclopentyloxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.